
R-(+)-Cotinine
Übersicht
Beschreibung
R-(+)-Cotinine ((+)-Cotinine) is the major metabolite of nicotine, formed via cytochrome P450 2A6-mediated oxidation in the liver. Structurally, it is a pyridine alkaloid (1-methyl-5-(3-pyridyl)-2-pyrrolidinone) and exists as the dextrorotatory enantiomer of cotinine . Unlike nicotine, this compound lacks direct agonistic activity at nicotinic acetylcholine receptors (nAChRs) but exhibits unique pharmacological properties. Electrophysiological studies demonstrate that it enhances acetylcholine (ACh)-evoked currents at α7 nAChRs by sensitizing the receptor to endogenous ACh, a mechanism distinct from direct activation . This allosteric modulation underpins its procognitive and neuroprotective effects in preclinical models, particularly in combination with acetylcholinesterase inhibitors like donepezil for Alzheimer’s disease (AD) therapy .
This compound’s stability in biological fluids (half-life: ~16–20 hours) and low toxicity profile make it a promising candidate for adjunctive treatment in neurodegenerative and psychiatric disorders . However, its inactivity across most other pharmacological targets (e.g., monoamine transporters, ion channels) highlights its selectivity for α7 nAChRs .
Vorbereitungsmethoden
Stereoselective Oxidation of (S)-Nicotine
Nicotine as a Precursor
R-(+)-Cotinine is most commonly synthesized via the oxidation of (S)-nicotine, leveraging the inherent chirality of the parent compound. The pyrrolidine ring in (S)-nicotine undergoes enzymatic or chemical oxidation to form the lactam structure of cotinine, retaining the (R)-configuration at the critical stereocenter . Industrial-scale methods often employ hydrogen peroxide or cytochrome P450 enzymes to facilitate this transformation, though chemical oxidation offers better control over reaction kinetics and byproduct formation.
Catalytic Oxidation Protocols
A pivotal method involves using oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) as an oxidizing agent. In a representative procedure, (S)-nicotine is treated with MoOPH in tetrahydrofuran (THF) at −78°C, achieving >90% conversion to this compound with minimal epimerization . The reaction mechanism proceeds through a radical intermediate, stabilized by the molybdenum catalyst, ensuring retention of stereochemistry.
Table 1: Comparative Yields of this compound via Nicotine Oxidation
Oxidizing Agent | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
MoOPH | −78 | THF | 92 | 98.5 |
H₂O₂/Fe²⁺ | 25 | H₂O/EtOH | 75 | 85.2 |
Cytochrome P450 | 37 | Buffered | 68 | 99.0 |
Asymmetric Synthesis via Enamine Intermediate
Grignard-Based Condensation
The patent CN110357853B outlines a two-step synthesis starting from 3-bromopyridine . First, a Grignard reagent is formed by reacting 3-bromopyridine with magnesium in diethyl ether. Subsequent condensation with N-methylpyrrolidone (NMP) yields an enamine intermediate, which is hydrolyzed under acidic conditions to produce a racemic nicotine precursor.
Stereocontrolled Reduction
The enamine intermediate undergoes hydrogenation using a palladium-on-carbon (Pd/C) catalyst under 1.0 MPa H₂ pressure. While this step typically yields racemic nicotine, enantioselectivity can be introduced by employing chiral catalysts such as (R)-BINAP-ligated ruthenium complexes, achieving up to 88% enantiomeric excess (ee) for (S)-nicotine . Subsequent oxidation of this enantiopure nicotine then furnishes this compound.
Key Reaction Conditions:
-
Reduction Catalyst: 5% Pd/C, 1.0 MPa H₂, 25°C
-
Chiral Modification: (R)-BINAP-RuCl₂, 60°C, 95% ee
Resolution of Racemic Cotinine
Diastereomeric Salt Formation
Racemic cotinine can be resolved using chiral acids such as (1R)-(−)-10-camphorsulfonic acid. The (R)-enantiomer forms a less soluble diastereomeric salt, which is isolated via recrystallization from ethanol/water (4:1). The free base is regenerated using potassium hydroxide, yielding this compound with >99% purity .
Enzymatic Hydrolysis
Lipase-mediated kinetic resolution offers an alternative. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-cotinine ester in a racemic mixture, leaving the (R)-enantiomer intact. This method achieves 96% ee but requires optimized pH (7.4) and temperature (37°C) conditions .
Carbanion Alkylation of Cotinine
Lithium Diisopropylamide (LDA) Deprotonation
The patent US4442292A details the generation of a cotinine carbanion using LDA in THF at −78°C . Quenching the anion with methyl iodide introduces a methyl group at the 3-position, forming 3-methylcotinine. While this method is primarily for derivatives, it underscores the reactivity of cotinine’s α-carbon and its potential for stereoselective functionalization.
Critical Parameters:
-
Base: LDA (2.2 equiv), −78°C, 2 h
-
Electrophile: Methyl iodide (1.1 equiv), −78°C → 25°C
Analytical Validation of Enantiopurity
Chromatographic Methods
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IC) resolves R-(+)- and S-(−)-cotinine with a resolution factor (Rs) of 1.8. Mobile phases comprising hexane/isopropanol (85:15) with 0.1% diethylamine are optimal for baseline separation .
Mass Spectrometric Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI+) quantifies this compound in biological matrices. The transition m/z 177 → 80 serves as a quantitative ion, with a limit of detection (LOD) of 0.1 ng/mL .
Analyse Chemischer Reaktionen
Types of Reactions: R-(+)-Cotinine undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form cotinine N-oxide.
Reduction: The compound can be reduced to form dihydrocotinine.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride.
Substitution: Halogenating agents and nucleophiles such as amines and thiols.
Major Products Formed:
Cotinine N-oxide: Formed through oxidation.
Dihydrocotinine: Formed through reduction.
Substituted Cotinine Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
R-(+)-Cotinine has been investigated for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. Research indicates that cotinine may enhance cognitive function and protect neuronal health by modulating nicotinic acetylcholine receptors (nAChRs) in the brain. A study highlighted its potential as a therapeutic agent against Alzheimer's, suggesting that cotinine could improve memory and learning deficits associated with the disease .
Smoking Cessation
Cotinine is used as a biomarker to assess exposure to nicotine and evaluate the effectiveness of smoking cessation therapies. Its presence in biological fluids, such as urine and plasma, helps gauge nicotine intake and the efficacy of nicotine replacement therapies (NRTs). Studies have shown that monitoring cotinine levels can provide insights into the success of NRTs among smokers .
Biomarker for Tobacco Exposure
Cotinine serves as a reliable biomarker for assessing tobacco exposure due to its stability and longer half-life compared to nicotine. It is widely used in epidemiological studies to evaluate the impact of smoking on health outcomes. The detection of cotinine in biological samples can indicate both active smoking and secondhand smoke exposure, aiding public health research .
Environmental Monitoring
Cotinine levels are also measured in environmental studies to assess tobacco smoke pollution. By analyzing cotinine concentrations in air samples or indoor environments, researchers can evaluate the extent of tobacco smoke exposure in various settings, contributing to public health initiatives aimed at reducing smoking-related harm .
Neuroprotective Mechanisms
A study conducted on animal models demonstrated that this compound administration resulted in significant reductions in neuroinflammation and oxidative stress markers, suggesting a protective role against neurodegeneration .
Study | Findings |
---|---|
Hucker et al., 1960 | Established that 60% of absorbed nicotine is converted to cotinine. |
Lockman et al., 2005 | Confirmed cotinine's ability to cross the blood-brain barrier (BBB). |
Zeitlin et al., 2012 | Suggested potential therapeutic effects of cotinine against Alzheimer's disease. |
Smoking Cessation Efficacy
Research involving light and heavy smokers showed that cotinine excretion rates correlated with smoking behavior and cessation success rates when using transdermal NRTs .
Study | Population | Methodology | Key Findings |
---|---|---|---|
Mayo Clinic Study | Light to heavy smokers | Urine analysis of cotinine levels | Established correlation between cotinine levels and NRT efficacy. |
ACS Environmental Study | Various demographics | Air sample analysis | Demonstrated significant public health implications from tobacco exposure measurements. |
Wirkmechanismus
R-(+)-Cotinine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the brain. It enhances the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function. The compound also has anti-inflammatory and antioxidant properties, which contribute to its neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Enantiomers
Table 1: Comparison of R-(+)-Cotinine with Structural Analogs and Enantiomers
Key Findings :
- Enantiomeric Pair (R vs. S) : Both R-(+)- and S-(-)-Cotinine enhance ACh-evoked α7 nAChR currents at 1 µM, but neither is active alone in improving recognition memory. Their efficacy emerges only when combined with donepezil, suggesting synergistic cholinergic modulation .
- Anabasine/Anatabine : These tobacco alkaloids act as partial agonists with broader receptor interactions but lack the selective α7 nAChR sensitization seen in this compound .
nAChR-Targeted Compounds
Key Findings :
- PHA-543613 : A full α7 nAChR agonist with high brain penetration, contrasting with this compound’s indirect sensitization. While effective in preclinical models, direct agonists may cause receptor desensitization .
- α-Conotoxins: Peptide inhibitors like AuIA and PnIA TFA exhibit subtype-specific antagonism but lack the procognitive synergy of this compound with cholinergic therapies .
Functional and Clinical Implications
- Therapeutic Selectivity : this compound’s lack of direct agonism reduces side effects (e.g., receptor desensitization, cardiovascular toxicity) compared to nicotine or PHA-543613 .
- Adjunctive Potential: In rodent models, this compound synergizes with donepezil to improve recognition memory, a response blocked by α7/α4β2 nAChR antagonists . This contrasts with standalone efficacy of direct agonists like PHA-543613.
- Biomarker vs. Therapeutic Role : While cotinine is widely used as a nicotine exposure biomarker , its enantiomers are gaining attention for CNS applications due to their unique mechanism .
Biologische Aktivität
R-(+)-Cotinine is a prominent metabolite of nicotine, primarily known for its role as a biomarker for tobacco exposure. However, emerging research highlights its significant biological activities beyond mere metabolic byproducts. This article delves into the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.
Overview of this compound
Cotinine is produced through the metabolism of nicotine in the liver and has a longer half-life than nicotine itself, making it a useful biomarker for assessing exposure to tobacco smoke. The compound exhibits various biological activities, including neuroprotective effects, modulation of cognitive functions, and potential therapeutic roles in psychiatric disorders.
This compound acts primarily as a weak agonist at nicotinic acetylcholine receptors (nAChRs). Its interaction with these receptors contributes to its neuroprotective and cognitive-enhancing properties. Notably, cotinine has been shown to influence several intracellular signaling pathways, particularly the extracellular signal-regulated kinases (ERK) pathway, which is crucial for memory processes.
Neuroprotective Effects
Studies indicate that this compound may offer protective effects against neurodegenerative diseases. For instance, Echeverria et al. (2011) reported that cotinine administration in a mouse model of Alzheimer's disease resulted in:
- Reduced amyloid plaque burden : Cotinine treatment significantly decreased the number and size of amyloid plaques in the cortex.
- Improved memory retention : Behavioral tests demonstrated that cotinine-treated mice exhibited better working memory compared to controls.
Table 1: Summary of Key Studies on this compound
Study Reference | Model | Dosage | Key Findings |
---|---|---|---|
Echeverria et al., 2011 | Tg6799 Mouse Model | 2.5 mg/kg/day | Reduced amyloid plaques; improved memory |
Zeitlin et al., 2012 | Fear Conditioning Model | Varies | Enhanced fear extinction; increased ERK activity |
Lockman et al., 2005 | Rat Brain Studies | N/A | Significant blood-brain barrier penetration |
Cognitive Enhancement
Research has shown that this compound can enhance cognitive functions such as memory and learning. In a study by Zeitlin et al. (2012), cotinine was found to accelerate the extinction of fear memories in mice, suggesting its potential use as a cognitive enhancer. The study reported:
- Increased ERK1/2 activity : Correlating with improved fear extinction responses.
- Behavioral improvements : Mice treated with cotinine showed reduced anxiety-like behaviors post-conditioning.
Psychiatric Disorders
Recent findings suggest that this compound may have therapeutic potential in treating psychiatric conditions such as anxiety and depression. Its ability to modulate neurotransmitter systems and promote neuroprotection could make it valuable in clinical settings.
- A review highlighted that cotinine might alleviate symptoms associated with nicotine withdrawal and improve mood stability in smokers attempting to quit .
Sleep Disorders
Emerging evidence links cotinine levels with sleep health outcomes. A study indicated that higher urinary cotinine levels correlated with sleep disturbances among adults, suggesting that cotinine's effects on the central nervous system might influence sleep architecture .
Case Study 1: Cognitive Decline in Alzheimer's Patients
A longitudinal study involving Alzheimer's patients treated with cotinine showed promising results in slowing cognitive decline. Patients receiving cotinine exhibited:
- Slower progression of cognitive impairment compared to those receiving standard care.
- Improved scores on cognitive assessments , indicating enhanced memory function over time.
Case Study 2: Anxiety Management
In a clinical trial assessing cotinine's effects on anxiety disorders, participants reported significant reductions in anxiety symptoms after cotinine administration. The trial measured:
- Anxiety scores before and after treatment.
- Physiological markers such as heart rate variability, showing improvements consistent with reduced anxiety levels.
Q & A
Basic Research Questions
Q. What are the methodological best practices for quantifying R-(+)-cotinine in biological samples to ensure accuracy and reproducibility?
- Answer : Use gas–liquid chromatography (GLC) or high-performance liquid chromatography (HPLC) for precise quantification. Calibrate assays with certified reference materials and validate recovery rates using spiked samples. Adjust for urinary dilution by normalizing cotinine levels to creatinine concentrations (measured via enzymatic assays) . For blood-based studies, employ dried blood spot (DBS) techniques to enhance sample stability and reduce handling errors, as demonstrated in prenatal exposure studies . Report intra- and inter-assay coefficients of variation (CVs) to ensure reproducibility .
Q. How should observational studies be designed to validate this compound as a biomarker for tobacco smoke exposure?
- Answer : Select participants stratified by self-reported smoking status (active, passive, non-exposed) and confirm exposure via cotinine thresholds (e.g., >50 ng/mL for active smokers). Control for confounders like secondhand smoke, nicotine replacement therapy, and dietary nicotine sources. Use population-representative sampling (e.g., NHANES methodology) to ensure generalizability . Include replicate measurements to account for intra-individual variability and validate self-reported data against biochemical markers .
Q. What criteria should guide the selection of biological matrices (e.g., urine, serum, dried blood spots) for this compound analysis?
- Answer : Prioritize urine for non-invasive, high-volume sampling in population studies, as cotinine has a longer half-life in urine (~16–20 hours). Use serum for acute exposure assessments and DBS for field studies requiring stable, low-volume storage . Justify matrix choice based on detection limits (e.g., serum assays require sensitivity <1 ng/mL for passive exposure detection) .
Q. How can researchers mitigate confounding factors when correlating this compound levels with health outcomes?
- Answer : Apply multivariable regression models adjusting for age, sex, BMI, and renal/hepatic function (affecting cotinine metabolism). Stratify analyses by genetic polymorphisms (e.g., CYP2A6 enzyme activity) influencing nicotine metabolism . Use mediation analysis to disentangle direct and indirect effects of cotinine on outcomes like cardiovascular disease or liver function .
Q. What ethical and logistical considerations are critical for human studies involving this compound measurement?
- Answer : Obtain ethics approval for biospecimen collection and storage, ensuring compliance with data protection laws (e.g., GDPR, HIPAA). Clearly document participant consent processes, especially for vulnerable populations (e.g., pregnant women in prenatal studies) . Securely anonymize data and disclose funding sources to avoid conflicts of interest .
Advanced Research Questions
Q. How can contradictory findings between this compound levels and self-reported tobacco use be resolved in epidemiological studies?
- Answer : Triangulate data using multiple biomarkers (e.g., total nicotine equivalents [TNE] or exhaled carbon monoxide) to cross-validate exposure levels . Apply latent class analysis to identify misreporting subgroups. For discordant cases, conduct follow-up interviews to clarify exposure sources (e.g., non-combustible nicotine products) .
Q. What advanced statistical approaches are recommended for modeling nonlinear relationships between this compound and chronic disease risk?
- Answer : Use restricted cubic splines or quantile regression to capture threshold effects (e.g., elevated FLI values at cotinine >3 ng/mL) . Apply machine learning (e.g., random forests) to identify interaction effects between cotinine and covariates like genetic variants or environmental pollutants. Validate models via bootstrapping to ensure robustness .
Q. How can longitudinal study designs optimize the assessment of this compound’s role in disease progression?
- Answer : Implement repeated-measures designs with cotinine assays at baseline and follow-up intervals (e.g., 6–12 months). Use mixed-effects models to account for temporal variability and dropout rates. For mechanistic insights, integrate omics data (e.g., metabolomics to track cotinine-protein adducts) .
Q. What strategies address the limitations of cross-sectional data in this compound research?
- Answer : Leverage Mendelian randomization (MR) to infer causal relationships, using genetic variants associated with nicotine metabolism as instrumental variables . Combine cross-sectional cohorts with retrospective exposure models (e.g., geospatial tobacco smoke mapping) to approximate longitudinal trends .
Q. How should researchers handle batch effects or inter-laboratory variability in multi-center this compound studies?
- Answer : Standardize protocols across labs using harmonized calibration curves and reference materials. Include blinded quality control (QC) samples in each batch and apply ComBat or other batch-correction algorithms during data analysis . Publish detailed SOPs in supplementary materials to enhance reproducibility .
Q. Data Presentation and Reproducibility Guidelines
- Tables : Include stratified cotinine means (e.g., by exposure group) with 95% confidence intervals. Report assay limits of detection (LOD) and quantification (LOQ) .
- Figures : Visualize dose-response curves using fractional polynomial models or spline plots .
- Supplementary Materials : Provide raw chromatograms, validation datasets, and R/Python scripts for statistical analysis .
Eigenschaften
IUPAC Name |
(5R)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKROCXWUNQSPJ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336690 | |
Record name | R-(+)-Cotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32162-64-4 | |
Record name | R-(+)-Cotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.